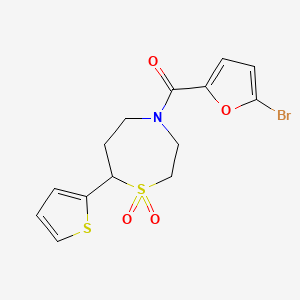

![molecular formula C21H14N2O B2833309 2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one CAS No. 682786-67-0](/img/structure/B2833309.png)

2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products .Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Applications De Recherche Scientifique

Enzyme Inhibition and Cancer Therapy

- 2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one derivatives have been investigated for their role in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair. This inhibition is significant in cancer therapy, especially for treating BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

Polymer Synthesis

- Phthalazinone derivatives, including this compound, have been used to synthesize high molecular weight linear polymers. These polymers exhibit high thermal oxidative stability and are potentially useful in engineering applications (Berard et al., 1994).

GABA-A Receptor Ligands

- Certain phthalazine analogs have been identified as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor. These findings are significant in the study of neurotransmission and potential treatments for neurological disorders (Carling et al., 2004).

Biological Activity

- Some 4-benzyl-1(2H)-phthalazinone derivatives demonstrate antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Bedair et al., 1987).

Anti-inflammatory Properties

- Indeno[1,2,3-de]phthalazin-3(2H)-one derivatives have been shown to inhibit inflammatory cytokines and NF-κB production, suggesting their potential as anti-inflammatory agents (Bondar et al., 2016).

Organic Synthesis

- Efficient synthetic routes for 2H-indazolo[2,1-b]phthalazine-triones have been developed, expanding the possibilities for creating novel organic compounds with potential applications in pharmaceuticals and materials science (Sayyafi et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-benzyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O/c24-21-18-12-6-11-16-15-9-4-5-10-17(15)20(19(16)18)22-23(21)13-14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZSSWWTZGFRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

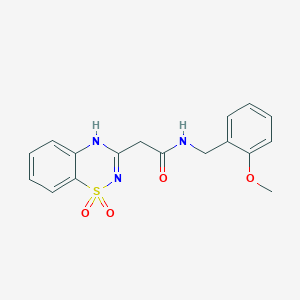

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)

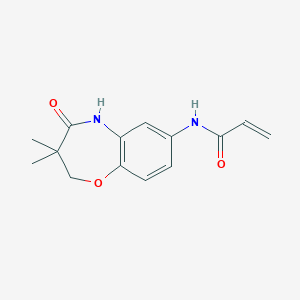

![(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2833230.png)

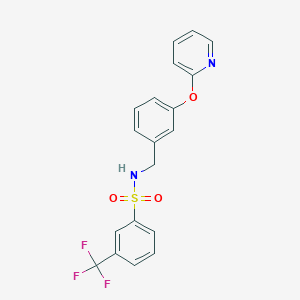

![2lambda6-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2833239.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)

![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2833248.png)

![N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2833249.png)